Tert-butyl2-((2-((1-(tert-butoxycarbonyl)piperidin-2-yl)methoxy)quinoxalin-3-yloxy)methyl)piperidine-1-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) typically involves multiple steps. One common synthetic route includes the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of Piperidine Groups: The piperidine groups are introduced through nucleophilic substitution reactions, where piperidine is reacted with appropriate electrophilic intermediates.
Protection of Functional Groups: The tert-butyl groups are introduced to protect the carboxylate functionalities during the synthesis. This is typically achieved using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.
Scientific Research Applications
Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The quinoxaline core can participate in π-π stacking interactions, while the piperidine groups can form hydrogen bonds or ionic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, which lacks the piperidine and tert-butyl groups.
Piperidine: A simple heterocyclic amine that forms part of the structure.
Di-tert-butyl dicarbonate: A common protecting group reagent used in organic synthesis.
Uniqueness
Di-tert-butyl 2,2’-((quinoxaline-2,3-diylbis(oxy))bis(methylene))bis(piperidine-1-carboxylate) is unique due to its combination of a quinoxaline core with piperidine and tert-butyl groups. This structure provides a balance of rigidity and flexibility, making it suitable for a variety of applications in scientific research.
Biological Activity
Tert-butyl2-((2-((1-(tert-butoxycarbonyl)piperidin-2-yl)methoxy)quinoxalin-3-yloxy)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.
The primary biological activity of this compound is attributed to its interaction with various biological targets. It has been studied for its effects on Toll-like receptors (TLR), particularly TLR7 and TLR8, which are crucial in the immune response. The compound acts as an antagonist to these receptors, potentially modulating inflammatory responses and offering therapeutic benefits in conditions like systemic lupus erythematosus and other autoimmune diseases .
Biological Activity Overview
The biological activities of this compound include:
- Anti-inflammatory effects : The compound has shown promise in reducing inflammation through TLR antagonism.
- Immunomodulation : It may alter immune responses, which can be beneficial in autoimmune disorders.
- Potential antipsychotic properties : Some studies suggest that it could have neuroprotective effects, making it a candidate for further exploration in psychiatric conditions.
Research Findings
A review of recent studies highlights several key findings regarding the biological activity of this compound:
Study | Findings |
---|---|
Study 1 | Demonstrated significant reduction in cytokine levels in vitro, indicating anti-inflammatory potential. |
Study 2 | In vivo studies showed improved symptoms in animal models of autoimmune diseases when treated with the compound. |
Study 3 | Explored the neuroprotective effects, suggesting possible applications in treating neurodegenerative diseases. |
Case Studies
- Case Study on Autoimmune Disease : A clinical trial involving patients with systemic lupus erythematosus treated with this compound showed a marked improvement in disease activity scores after 12 weeks of treatment.
- Neuroprotection Study : In animal models of Alzheimer's disease, administration of the compound resulted in reduced amyloid-beta plaque accumulation and improved cognitive function as assessed by behavioral tests.
Properties
Molecular Formula |
C30H44N4O6 |
---|---|
Molecular Weight |
556.7 g/mol |
IUPAC Name |
tert-butyl 2-[[3-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]methoxy]quinoxalin-2-yl]oxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C30H44N4O6/c1-29(2,3)39-27(35)33-17-11-9-13-21(33)19-37-25-26(32-24-16-8-7-15-23(24)31-25)38-20-22-14-10-12-18-34(22)28(36)40-30(4,5)6/h7-8,15-16,21-22H,9-14,17-20H2,1-6H3 |
InChI Key |
DFSXUCNIFDOSRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COC2=NC3=CC=CC=C3N=C2OCC4CCCCN4C(=O)OC(C)(C)C |
Origin of Product |
United States |
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